N'-propylbenzenecarboximidamide
Description
N'-Propylbenzenecarboximidamide is an organic compound featuring a benzene ring substituted with a carboximidamide group, where the N'-position is occupied by a propyl chain (-CH2CH2CH3). Its molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol (calculated). This compound belongs to the class of amidines, characterized by the presence of the imidamide functional group (=N–NH–R).
Properties
CAS No. |
22286-00-6 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N'-propylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12) |
InChI Key |
YYPCTPUYQVEKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-propylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with propylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide bond.
Industrial Production Methods
In an industrial setting, the production of N’-propylbenzenecarboximidamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-propylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzenecarboximidamides.
Scientific Research Applications
N’-propylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-propylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent-Driven Properties
- Lipophilicity : The propyl group in this compound likely increases lipophilicity compared to the hydroxy-substituted analog (N'-hydroxybenzenecarboximidamide), which has a polar -OH group. This property could enhance membrane permeability in biological systems .
- Salt Formation : Unlike the amidine derivatives, benzathine benzylpenicillin demonstrates how complex salt formation (e.g., dibenzylethylenediamine) can improve solubility and stability for pharmaceutical use .
Reactivity and Stability
- N'-Hydroxy Derivatives: The -OH group in N'-hydroxybenzenecarboximidamide may participate in redox reactions or act as a hydrogen bond donor, influencing reactivity in catalytic or biological contexts .
- Chlorinated Analogs : The chlorine atom in N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide could increase metabolic stability but also introduce toxicity risks, a common trade-off in halogenated compounds .
Research Findings and Implications
While direct experimental data for this compound are absent in the provided evidence, insights from analogs suggest:
Synthetic Utility : Alkyl-substituted amidines like the propyl variant could serve as intermediates in organic synthesis, leveraging their nucleophilic imidamide group.
Pharmacological Potential: Increased lipophilicity might enhance bioavailability compared to polar derivatives, though toxicity profiles require evaluation.
Comparative Limitations : Unlike benzathine benzylpenicillin, which is a well-characterized pharmaceutical salt, amidine derivatives lack extensive clinical data, highlighting a gap in applied research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
